4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide
Description
The compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide is a benzamide derivative featuring a 3,5-dimethyloxazole moiety linked via a methoxy group to the benzamide core. The N-substituent is a 2,3-dimethylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmaceuticals targeting enzyme inhibition or receptor modulation.
Properties
CAS No. |
794541-43-8 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-5-7-20(14(13)2)22-21(24)17-8-10-18(11-9-17)25-12-19-15(3)23-26-16(19)4/h5-11H,12H2,1-4H3,(H,22,24) |
InChI Key |
QLUHJWORLKMEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)C |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
4-Hydroxybenzoic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60°C, 2–3 hours). The reaction progress is monitored via thin-layer chromatography (TLC), with excess SOCl₂ removed under reduced pressure.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 60°C |
| Catalyst | None (self-activating) |
| Yield | 95–98% (isolated) |
Amide Coupling with 2,3-Dimethylaniline
The acyl chloride is reacted with 2,3-dimethylaniline in tetrahydrofuran (THF) using triethylamine (TEA) as a base to scavenge HCl. The mixture is stirred at room temperature for 12–15 hours, yielding 4-hydroxy-N-(2,3-dimethylphenyl)benzamide.
Optimized Parameters:
-
Molar Ratio: 1:1 (acyl chloride:amine)
-
Base: TEA (1.1 equiv)
-
Workup: Filtration, washing with 5% NaHCO₃, and crystallization from ethanol/water
-
Yield: 85–90%
Synthesis of (3,5-Dimethyl-1,2-Oxazol-4-yl)methyl Chloride
Oxazole Ring Formation
The oxazole core is synthesized via the Robinson-Gabriel cyclization of 2-acetamido-3-ketopentane. Cyclization is achieved using polyphosphoric acid (PPA) at 110°C for 4 hours, yielding 3,5-dimethyl-1,2-oxazole.
Key Observations:
-
Cyclization Efficiency: 75–80% yield
-
Byproducts: Minimal (<5% uncyclized precursor)
Hydroxymethylation and Chlorination
The 4-position of the oxazole is functionalized via Friedel-Crafts alkylation with paraformaldehyde in acetic acid, followed by reduction with NaBH₄ to yield (3,5-dimethyl-1,2-oxazol-4-yl)methanol. Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to the corresponding chloride.
Reaction Sequence:
-
Hydroxymethylation:
-
Conditions: HCHO, AcOH, 80°C, 6 hours
-
Yield: 70%
-
-
Chlorination:
-
Conditions: SOCl₂, DCM, 0°C → RT, 2 hours
-
Yield: 95%
-
Etherification of the Benzamide Intermediate
Alkylation Conditions
4-Hydroxy-N-(2,3-dimethylphenyl)benzamide is alkylated with (3,5-dimethyl-1,2-oxazol-4-yl)methyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 8–10 hours.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 60°C |
| Yield | 78–82% |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.95–7.10 (m, 3H, Ar-H), 4.65 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
-
IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C stretch).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Etherification
An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple 4-hydroxy-N-(2,3-dimethylphenyl)benzamide with (3,5-dimethyl-1,2-oxazol-4-yl)methanol. While this method avoids chloride handling, it requires stoichiometric reagents and offers lower yields (65–70%).
One-Pot Sequential Synthesis
A patent-derived one-pot method involves simultaneous amidation and alkylation using DMSO as a solvent. However, this approach risks over-alkylation and requires stringent temperature control (40–50°C).
Scalability and Industrial Considerations
Kilogram-scale production favors the stepwise method (Sections 2–4) due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the oxazole ring, forming corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety could facilitate binding to specific molecular targets, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula.
Structural and Functional Analysis
Core Structure Variations
- Benzamide vs. Benzothiazole: The target compound and ’s analog share a benzamide core, which is associated with hydrogen-bonding capabilities via the amide group.
- Sulfonamide vs. Sulfamoyl Groups : ’s compound includes a sulfamoyl group (-SO₂NH₂), which may improve solubility and metabolic stability compared to the target’s dimethylphenyl group. The sulfonamide in ’s compound similarly enhances polar interactions .
Substituent Effects
- Oxazole Methoxy Group: All compounds feature the 3,5-dimethyloxazole moiety, known for metabolic stability and π-π stacking interactions. The methoxy linkage in the target compound and ’s propenamide may influence spatial orientation relative to target proteins .
- Halogen and Sulfur Incorporation : PB11 () includes a sulfanyl (-S-) group, which could modulate redox activity or metal binding, absent in the target compound. ’s propanamide derivative incorporates fluorine, enhancing electronegativity and membrane permeability .
Biological Activity
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 350.42 g/mol. The structure features a benzamide core substituted with a methoxy group and a dimethyl-substituted oxazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.42 g/mol |
| LogP | 3.607 |
| Polar Surface Area | 51.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is primarily associated with its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer progression and inflammation.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide through various in vitro assays:
-
Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U937 (monocytic leukemia)
- Mechanism of Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. It was shown to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Cholinesterase Inhibition : It has been evaluated for its potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could mitigate oxidative stress in cells .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers tested the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of intrinsic apoptotic pathways .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The findings suggested that it reduced cell death and improved cell viability, indicating its potential for use in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide, and what conditions optimize yield and purity?
- Methodology : The compound can be synthesized via coupling reactions between a substituted benzamide intermediate and an oxazole-containing moiety. A typical protocol involves refluxing intermediates (e.g., 3,5-dimethyl-1,2-oxazole derivatives) with activated benzamide precursors in ethanol or DMF, using coupling agents like DCC/DMAP or EDCI. Acid catalysts (e.g., glacial acetic acid) improve reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for purity .
- Key Data : Similar benzamide-oxazole syntheses report yields of 24–60% under reflux conditions, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions, aromatic proton splitting patterns, and oxazole ring integrity. For example, oxazole methyl groups typically resonate at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, particularly for verifying methoxy and dimethylphenyl orientations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in benzamide-oxazole coupling reactions?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for improved solubility of intermediates.
- Catalyst Variation : Compare EDCI, DCC, or HATU for coupling efficiency.
- Microwave-assisted Synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
Q. What computational strategies predict this compound’s binding affinity to protein targets like SIRT2 or PDE-4?
- Methodology :
- Molecular Docking : Use Glide XP (Schrödinger) to model hydrophobic enclosure and hydrogen-bonding interactions. The oxazole’s lipophilic groups may bind to SIRT2’s hydrophobic pockets, as seen in similar structures (e.g., SIRT2-29c, PDB: 5MAT) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS.
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?
- Methodology :
- 2D NMR : Perform NOESY or HSQC to resolve overlapping signals, particularly for aromatic protons near the oxazole ring.
- X-ray Refinement : Use SHELXL to adjust thermal parameters and validate bond distances. For example, oxazole C-O bond lengths should be ~1.36 Å .
Q. What structural modifications enhance solubility without compromising bioactivity?
- Methodology :
- Substituent Engineering : Introduce polar groups (e.g., hydroxyl, amine) to the benzamide’s para position or oxazole’s methyl groups.
- Prodrug Design : Convert the methoxy group to a phosphate ester for improved aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
